molecular formula C15H12N4OS B2452105 N-(3-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide CAS No. 1251706-34-9

N-(3-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide

Cat. No. B2452105
M. Wt: 296.35
InChI Key: HGFFNZBFPPOIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of thiazoles with ethyl 2-cyano-3,3-bis (methylthio)acrylate in DMF and K2CO3 as a base .

Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Heterocyclic compounds, including those with pyrimidine and thiazole moieties, are crucial in the synthesis of novel drugs. Studies have explored the transformation of aminothienopyrimidines into thienodipyrimidines, which are significant in the development of new pharmacological agents. For example, Clark and Hitiris (1984) discussed the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into thieno[2,3-d:4,5-d′]dipyrimidines, a process relevant for creating complex molecules with potential therapeutic applications (Clark & Hitiris, 1984).

Anticancer and Anti-inflammatory Agents

Research has also delved into the synthesis and biological evaluation of pyrazolopyrimidines derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, demonstrating significant potential in cancer and inflammation treatment (Rahmouni et al., 2016).

Supramolecular Chemistry

The incorporation of pyrimidine derivatives into supramolecular assemblies for the development of novel materials is another area of interest. Fonari et al. (2004) synthesized novel pyrimidine derivatives investigated as suitable ligands for co-crystallization, forming 2D and 3D networks through extensive hydrogen-bonding interactions. This research opens avenues for the creation of materials with unique properties (Fonari et al., 2004).

Enzyme Inhibition for Treating Metabolic Disorders

Novel pyrimidine-5-carboxamide compounds have been explored as inhibitors for enzymes like Nicotinamide N-methyltransferase (NNMT), implicated in metabolic disorders such as diabetes. This research suggests that targeting NNMT with specific pyrimidine derivatives could offer new therapeutic strategies for managing diabetes and related conditions (Sabnis, 2021).

Antimicrobial Activity

The antimicrobial activity of thienopyrimidine derivatives has been studied, with some compounds showing significant efficacy against various bacterial strains. This suggests the potential of these compounds in developing new antimicrobial agents to combat resistant microbial infections (Kolisnyk et al., 2015).

properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-10-18-13(9-21-10)11-4-2-5-12(8-11)19-15(20)14-16-6-3-7-17-14/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFFNZBFPPOIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-methylthiazol-4-yl)phenyl)pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.